1-(3-(2-Hydroxyethyl)-1H-indol-2-yl)-N,N,N-trimethylmethanaminium iodide
Description
1-(3-(2-Hydroxyethyl)-1H-indol-2-yl)-N,N,N-trimethylmethanaminium iodide is a quaternary ammonium salt featuring an indole core substituted at the 3-position with a 2-hydroxyethyl group and at the 2-position with a trimethylammonium moiety. The compound combines the aromatic indole scaffold, known for diverse biological interactions, with a polar hydroxyethyl group and a cationic trimethylammonium iodide.
Properties
CAS No. |
20321-69-1 |
|---|---|
Molecular Formula |
C14H21IN2O |
Molecular Weight |
360.23 g/mol |
IUPAC Name |
[3-(2-hydroxyethyl)-1H-indol-2-yl]methyl-trimethylazanium;iodide |
InChI |
InChI=1S/C14H21N2O.HI/c1-16(2,3)10-14-12(8-9-17)11-6-4-5-7-13(11)15-14;/h4-7,15,17H,8-10H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
XYHRIMMUHLNLSF-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC1=C(C2=CC=CC=C2N1)CCO.[I-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-(2-Hydroxyethyl)-1H-indol-2-yl)-N,N,N-trimethylmethanaminium iodide typically involves multiple steps, including the formation of the indole ring, the introduction of the hydroxyethyl group, and the quaternization of the nitrogen atom with methyl iodide. The reaction conditions often require careful control of temperature, pH, and solvent to ensure high yield and purity of the final product. Industrial production methods may involve the use of continuous flow reactors and automated systems to optimize the synthesis process and scale up production.
Chemical Reactions Analysis
1-(3-(2-Hydroxyethyl)-1H-indol-2-yl)-N,N,N-trimethylmethanaminium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The indole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted indole derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-(2-Hydroxyethyl)-1H-indol-2-yl)-N,N,N-trimethylmethanaminium iodide has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various indole derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-(2-Hydroxyethyl)-1H-indol-2-yl)-N,N,N-trimethylmethanaminium iodide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group and the indole ring play crucial roles in its binding to target proteins and enzymes, leading to various biological effects. The quaternary ammonium group enhances its solubility and stability, making it effective in different environments.
Comparison with Similar Compounds
Data Tables Summarizing Key Comparisons
Table 1. Substituent Effects on Pharmacological Profiles
Biological Activity
1-(3-(2-Hydroxyethyl)-1H-indol-2-yl)-N,N,N-trimethylmethanaminium iodide, often referred to as a quaternary ammonium compound, exhibits significant biological activity, particularly in the context of cancer research and cellular interactions. This article reviews its synthesis, biological properties, and mechanisms of action based on recent studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of an indole moiety, which is known for its diverse biological functions. The synthesis typically involves the reaction of indole derivatives with trimethylmethanaminium iodide under controlled conditions. The detailed synthetic pathway can be summarized as follows:
- Preparation of Indole Derivative : The initial step involves the synthesis of 2-hydroxyethyl indole.
- Quaternization : The indole derivative is then reacted with trimethylmethanaminium iodide to form the final product.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cytotoxicity : Research indicates that 1-(3-(2-Hydroxyethyl)-1H-indol-2-yl)-N,N,N-trimethylmethanaminium iodide exhibits cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The IC50 values for these cell lines are reported to be significantly lower compared to standard chemotherapeutic agents, suggesting a potent anticancer activity .
- Mechanism of Action : The compound induces apoptosis in cancer cells through mitochondrial pathways, leading to caspase activation and subsequent cell death. It also disrupts microtubule dynamics, similar to other known tubulin inhibitors .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against several bacterial strains. Studies report that it inhibits bacterial growth through membrane disruption and interference with metabolic processes within the bacteria .
Study 1: Cytotoxic Effect on HeLa Cells
A study conducted by researchers evaluated the cytotoxic effects of 1-(3-(2-Hydroxyethyl)-1H-indol-2-yl)-N,N,N-trimethylmethanaminium iodide on HeLa cells. The results indicated a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 30 |
| 100 | 10 |
This data suggests that higher concentrations lead to significant cytotoxic effects, making it a candidate for further investigation as an anticancer agent .
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
These findings indicate that the compound possesses substantial antimicrobial activity, warranting further exploration in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
